molecular formula C17H19N3O3S B2678151 N-{[4-(furan-3-yl)phenyl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 2097930-05-5

N-{[4-(furan-3-yl)phenyl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2678151
CAS No.: 2097930-05-5
M. Wt: 345.42
InChI Key: QNFPPCXYPRBTBD-UHFFFAOYSA-N
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Description

N-{[4-(furan-3-yl)phenyl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a phenyl group, a pyrazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(furan-3-yl)phenyl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Bases: Potassium carbonate, triethylamine.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

    Oxidation Products: Furan epoxides, hydroxylated derivatives.

    Reduction Products: Amines from nitro reductions.

    Substitution Products: Various substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, N-{[4-(furan-3-yl)phenyl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as a pharmacophore in the design of new drugs. Its sulfonamide group is known for its antibacterial and anti-inflammatory properties, while the pyrazole ring is a common motif in many bioactive molecules.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of N-{[4-(furan-3-yl)phenyl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the pyrazole ring can interact with various receptors and enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-{[4-(furan-2-yl)phenyl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide: Similar structure but with a furan-2-yl group instead of furan-3-yl.

    N-{[4-(thiophen-3-yl)phenyl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide: Contains a thiophene ring instead of a furan ring.

    N-{[4-(pyridin-3-yl)phenyl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide: Features a pyridine ring instead of a furan ring.

Uniqueness

The uniqueness of N-{[4-(furan-3-yl)phenyl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The furan-3-yl group, in particular, provides unique electronic properties that differentiate it from its analogs.

Properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]-1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-12-17(13(2)20(3)19-12)24(21,22)18-10-14-4-6-15(7-5-14)16-8-9-23-11-16/h4-9,11,18H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFPPCXYPRBTBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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